molecular formula C10H13NO3 B13510800 Ethyl 3-amino-5-hydroxy-2-methylbenzoate

Ethyl 3-amino-5-hydroxy-2-methylbenzoate

Cat. No.: B13510800
M. Wt: 195.21 g/mol
InChI Key: UGHIOQIPGZMXGQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a hydroxyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-hydroxy-2-methylbenzoate typically involves the esterification of 3-amino-5-hydroxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification reaction. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a chloro group.

Major Products Formed

    Oxidation: Conversion of the hydroxyl group to a carbonyl group, forming ethyl 3-amino-5-oxo-2-methylbenzoate.

    Reduction: Formation of this compound from the corresponding nitro compound.

    Substitution: Formation of ethyl 3-chloro-5-hydroxy-2-methylbenzoate from the amino compound.

Scientific Research Applications

Ethyl 3-amino-5-hydroxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-hydroxy-2-methylbenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and hydroxyl groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Ethyl 3-amino-5-hydroxy-2-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-4-hydroxybenzoate: Similar structure but with the hydroxyl group in a different position.

    Ethyl 3-amino-5-methylbenzoate: Lacks the hydroxyl group, which may affect its reactivity and interactions.

    Ethyl 3-hydroxy-5-methylbenzoate: Lacks the amino group, which may influence its chemical properties and applications.

The uniqueness of this compound lies in the presence of both amino and hydroxyl groups, which provide a versatile platform for various chemical modifications and interactions.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 3-amino-5-hydroxy-2-methylbenzoate

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)8-4-7(12)5-9(11)6(8)2/h4-5,12H,3,11H2,1-2H3

InChI Key

UGHIOQIPGZMXGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)O)N)C

Origin of Product

United States

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